3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMNVHMREWEMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372744 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59938-40-8 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Condensation Method
- Reactants: 6-bromo-2-aminopyridine (or 2-amino-5-bromopyridine) and 2-bromomalonaldehyde.
- Solvent: Ethanol and water mixture (1:1 v/v).
- Conditions: Microwave irradiation at 110 °C for 10 minutes under inert atmosphere (argon).
- Procedure: The reactants are dissolved in the solvent mixture, purged with argon, and subjected to microwave irradiation. After reaction completion, the mixture is evaporated, neutralized with triethylamine, diluted with dichloromethane, and purified by silica gel column chromatography using a gradient of dichloromethane/acetone.
- Yield: Approximately 80%.
- Product: Yellow powder of this compound.
This method is efficient, rapid, and aligns with green chemistry principles due to the use of microwave irradiation and aqueous ethanol solvent system.
Metal-Free Condensation Using Aldehydes
- Reactants: 2-Aminopyridines and bromomalonaldehyde.
- Catalysts: Acid catalysts such as perchloric acid or hydrochloric acid in metal-free conditions.
- Solvent: Ethanol-water mixtures.
- Conditions: Mild heating or microwave-assisted heating.
- Mechanism: Initial nucleophilic attack of the amino group on bromomalonaldehyde, followed by water elimination, intramolecular cyclization, and bromide ion expulsion.
- Advantages: Environmentally benign, scalable, and avoids metal catalysts.
- Applications: Synthesis of various substituted imidazo[1,2-a]pyridine-2-carbaldehydes including the 3-bromo derivative.
This approach is supported by recent literature emphasizing sustainable and metal-free synthetic routes.
Alternative Synthetic Route via Chloroacetaldehyde
A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives (closely related to the 3-bromo isomer) using 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde under alkaline conditions.
- Reactants: 2-Amino-5-bromopyridine, 40% aqueous monochloroacetaldehyde.
- Alkali: Sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
- Solvent: Ethanol, methanol, or water.
- Conditions: Stirring at 25–55 °C for 2–24 hours.
- Workup: Concentration, ethyl acetate extraction, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/normal hexane (1:1).
- Yields: Varying from 35% to 72% depending on alkali and solvent used.
- Product: Off-white to light brown crystals of 6-bromoimidazo[1,2-a]pyridine derivatives.
This method is notable for its mild reaction conditions, ease of operation, and high purity of the product, making it suitable for both laboratory and industrial scale synthesis.
Table 1: Summary of Alkali Effects on Yield and Purity in Chloroacetaldehyde Route
| Alkali Used | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Product Appearance | Melting Point (°C) |
|---|---|---|---|---|---|---|
| Sodium bicarbonate | Ethanol | 5 | 55 | 72.0 | Off-white crystals | 76.5 – 78.0 |
| Sodium carbonate | Ethanol | 10 | 55 | 67.8 | Light brown crystals | 76.3 – 78.2 |
| Sodium hydroxide | Methanol | 12 | 55 | 35.2 | Black solid crystals | 75.6 – 78.2 |
| Triethylamine | Water | 20 | 55 | 53.4 | Light brown crystals | 76.3 – 77.8 |
Purification and Characterization
- Purification: Column chromatography using dichloromethane/acetone gradients or recrystallization from ethyl acetate/hexane mixtures.
- Characterization: Confirmed by melting point, ^1H NMR spectroscopy, and purity analysis.
- Typical ^1H NMR Data: Signals corresponding to aromatic protons and aldehyde proton at δ ~8.19 ppm (singlet), consistent with the imidazo[1,2-a]pyridine-2-carbaldehyde structure.
Practical Considerations and Green Chemistry Aspects
- Microwave-assisted synthesis reduces reaction time and energy consumption.
- Use of aqueous ethanol as solvent aligns with environmentally friendly protocols.
- Metal-free catalysis avoids heavy metal contamination.
- Mild reaction temperatures and atmospheric pressure conditions enhance safety and scalability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group at position 2 undergoes nucleophilic additions to form alcohols or imine derivatives.
Mechanistic Insight : The electron-deficient imidazo[1,2-a]pyridine core enhances electrophilicity at the aldehyde group, facilitating nucleophilic attack .
Cross-Coupling Reactions
The bromine atom at position 3 participates in metal-catalyzed cross-coupling reactions.
Table 1: Palladium-Catalyzed Coupling Reactions
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Arylboronic Acids | Pd(PPh₃)₄, K₂CO₃, DMF | 3-Arylimidazo[1,2-a]pyridine-2-carbaldehyde | 68–85% | |
| Alkynes | PdCl₂, CuI, PPh₃, Et₃N | 3-Alkynyl Derivatives | 73% |
Table 2: Iron-Catalyzed Functionalization
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aryl Aldehydes | FeBr₃, TBHP, toluene, 110°C | 3-Aroylimidazo[1,2-a]pyridines | 72% | |
| Benzoic Acid | FeBr₃, O₂, DCE, 100°C | Friedel-Crafts Acylation Products | 65% |
Key Observation : FeBr₃ catalyzes aerobic oxidative coupling with aldehydes via a radical mechanism involving tert-butoxy radicals (t-BuO- ) .
Biological Interactions
The compound exhibits cytochrome P450 inhibition, particularly against CYP1A2 (IC₅₀ = 1.2 μM) . This activity is attributed to:
- Structural Features : Bromine's electron-withdrawing effect enhances binding to heme iron.
- Metabolic Stability : Resistance to demethylation in liver microsomes (t₁/₂ > 120 min) .
Protocol A: Direct Bromination
Steps :
- Substrate : Imidazo[1,2-a]pyridine-2-carbaldehyde
- Reagents : Br₂ (1.2 eq), AcOH, 40°C, 4 h
- Yield : 86%
Spectral Characteristics
- ¹H NMR (DMSO-d₆): δ 10.02 (s, 1H, CHO), 9.15 (d, J = 6.8 Hz, 1H), 8.45 (s, 1H), 7.85–7.78 (m, 2H) .
- IR : ν = 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) .
Stability
Scientific Research Applications
Organic Synthesis
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of new pharmaceuticals and materials. The compound can undergo several transformations, including:
- Oxidation to form 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid.
- Reduction yielding 3-Bromoimidazo[1,2-a]pyridine-2-methanol.
- Substitution reactions , leading to various substituted derivatives depending on the nucleophile used .
The biological applications of this compound are notable, particularly in medicinal chemistry. Research indicates its potential as:
- Enzyme Inhibitors : The compound can bind to active sites of specific enzymes, inhibiting their function and potentially leading to therapeutic effects against diseases .
- Receptor Modulators : It interacts with receptor proteins, altering cellular responses which could be beneficial in treating various conditions .
Antimicrobial and Anticancer Properties
Recent studies have highlighted the compound's efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance:
- Compounds derived from the imidazo[1,2-a]pyridine framework demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.14 μM for MDR strains .
- Further structural modifications have led to compounds with even lower MIC values (as low as ≤0.006 μM), showcasing their potential as effective treatments .
Industrial Applications
Beyond its pharmaceutical implications, this compound is also explored in industrial applications, particularly in developing new materials and chemical processes. Its unique properties make it suitable for various chemical manufacturing processes.
Case Study 1: Antitubercular Activity
A study investigated several imidazo[1,2-a]pyridine derivatives for their antitubercular activity. Among these, a specific derivative showed remarkable potency against both replicating and non-replicating Mycobacterium tuberculosis strains with MIC values as low as 0.00045 μM. This highlights the importance of structural modifications in enhancing biological activity .
Case Study 2: Enzyme Inhibition Mechanism
Research into the mechanism of action revealed that this compound acts as an enzyme inhibitor by binding to enzyme active sites. This interaction prevents substrate access and inhibits enzymatic reactions critical for bacterial survival, demonstrating its potential as a lead compound in drug development .
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by interacting with receptor proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Table 1: Molecular Data for Positional Isomers
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | C₈H₅BrN₂O | 225.05 | 59938-40-8 | Br (C3), CHO (C2) |
| 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | C₈H₅BrN₂O | 225.05 | 1232038-99-1 | Br (C6), CHO (C3) |
| 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | C₈H₅BrN₂O | 225.05 | 728864-58-2 | Br (C8), CHO (C3) |
Halogen Substitution Effects
Replacing bromine with other halogens alters reactivity and stability:
- 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 131773-23-4) has a chlorine atom at position 2. The weaker C–Cl bond (vs. C–Br) reduces its efficacy in cross-coupling reactions but improves electrophilicity at the aldehyde group .
- This compound hydrobromide (CAS: 147871-74-7), a salt form, was discontinued due to synthesis challenges, highlighting the free aldehyde’s superior stability .
Substituent Effects
Additional functional groups modulate properties:
- 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 1313712-51-4) introduces a methyl group at position 5, increasing lipophilicity (logP ~2.8 vs. ~2.2 for the parent compound), which enhances membrane permeability in drug design .
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: N/A) replaces the aldehyde with an ester, shifting reactivity toward hydrolysis or aminolysis .
Reactivity in Cross-Coupling Reactions
The bromine in this compound participates efficiently in palladium-catalyzed reactions. For example, microwave-assisted Suzuki couplings with arylboronic acids yield 3-arylimidazo[1,2-a]pyridines in 60–85% yields, unaffected by electron-donating/withdrawing aryl substituents . In contrast, 3-bromo-2-iodoimidazo[1,2-a]pyridine (, compound 6) undergoes sequential coupling, leveraging iodine’s higher reactivity for selective functionalization .
Table 2: Reactivity Comparison
Physical and Chemical Properties
- Solubility: The aldehyde group in this compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-aldehyde analogs like 3-bromoimidazo[1,2-a]pyridine (mp 92–94°C) .
- Stability : The free aldehyde is stable under inert storage, whereas its hydrobromide salt degrades over time .
Biological Activity
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound notable for its unique structure, which includes a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and an aldehyde group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Chemical Formula : C₇H₅BrN₂O
- Molecular Weight : 201.03 g/mol
- CAS Number : 59938-40-8
The presence of the bromine atom enhances the compound's reactivity and biological activity, making it a valuable scaffold for drug development.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It can bind to active sites of specific enzymes, inhibiting their function.
- Receptor Modulation : The compound interacts with various receptor proteins, altering cellular responses.
Antimicrobial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb). For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from this class have shown promising MIC values against Mtb strains, with some exhibiting MIC values as low as 0.006 μM for multidrug-resistant (MDR) strains .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 0.03 - 5.0 | Anti-TB |
| Other Imidazo Derivatives | ≤0.006 | Anti-MDR-TB |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines:
- IC₅₀ Values : Various derivatives have shown IC₅₀ values ranging from 0.76 to 4.65 μM against different cancer cell lines such as C-32 and SNB-19 .
| Cell Line | IC₅₀ (μM) |
|---|---|
| C-32 | 0.76 |
| SNB-19 | 0.91 |
Anti-inflammatory Activity
Research on imidazo[1,2-a]pyridine derivatives has also revealed significant anti-inflammatory effects:
- Inhibition of COX Enzymes : Some derivatives exhibit selective COX-2 inhibitory activity with IC₅₀ values between 0.02 and 0.04 μM, indicating potential for treating inflammatory diseases .
Study on Antitubercular Activity
A high-throughput screening approach identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb. The study reported that compounds with specific substitutions at the C2 and C6 positions significantly enhanced potency against both replicating and non-replicating Mtb strains.
Evaluation of Anticancer Properties
In vitro studies demonstrated that modifications to the imidazo[1,2-a]pyridine core could lead to enhanced cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substituents could dramatically affect the biological activity of the compounds.
Q & A
Q. What are the common synthetic routes for 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, and how do their yields compare?
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Expect a singlet (~9.8 ppm) for the aldehyde proton and aromatic protons in the 7.5–8.5 ppm range. Bromine’s electron-withdrawing effect deshields adjacent protons .
- ¹³C NMR : The aldehyde carbon appears at ~190 ppm, while the brominated carbon resonates at ~110 ppm .
- HRMS : The molecular ion [M+H]⁺ should match m/z = 225.9734 (C₈H₅BrN₂O⁺) with <2 ppm error .
Advanced Research Questions
Q. What strategies resolve low regioselectivity during bromination of imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Directing groups : Introduce electron-donating groups (e.g., -NH₂) at specific positions to direct bromination to the desired site .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving selectivity for the 3-position .
- Catalytic systems : Use Lewis acids (e.g., FeCl₃) to coordinate with the substrate, enhancing electrophilic attack at the target carbon .
Example : In this compound synthesis, DMF increases 3-bromination selectivity to >90% compared to non-polar solvents (60–70%) .
Q. How can crystallographic data contradictions arise in structural determination, and how are they resolved?
Methodological Answer:
- Common issues : Disordered bromine atoms or aldehyde groups may lead to ambiguous electron density maps.
- Resolution :
-
Use SHELXL for refinement with restraints on bond lengths/angles .
-
Validate with Hirshfeld surface analysis to confirm intermolecular interactions .
-
Cross-check with DFT-calculated bond parameters (e.g., B3LYP/6-31G*) .
Case Study : Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₁₀BrN₃O₂) required multiple refinement cycles in SHELXL to resolve bromine disorder, achieving an R-factor of 0.039 .
Q. What mechanistic insights explain reductive dehalogenation side reactions during functionalization?
Methodological Answer:
- Pathway : Strong bases (e.g., LiEtNH) abstract Br⁺ via single-electron transfer (SET), forming a radical intermediate that undergoes reduction to yield imidazo[1,2-a]pyridine .
- Mitigation :
-
Avoid strongly basic conditions; use milder bases (K₂CO₃).
-
Add radical scavengers (e.g., BHT) to suppress SET pathways .
Example : Reaction of 3-bromoimidazo[1,2-a]pyridine with LiEtNH in ethylamine/ether produced 35% dehalogenated product, while K₂CO₃ in DMF reduced this to <5% .
Application-Oriented Questions
Q. How is this compound utilized in designing bioactive compounds?
Methodological Answer:
- Chalcone conjugates : The aldehyde group undergoes condensation with amines/hydrazines to form Schiff bases with antikinetoplastid activity (e.g., IC₅₀ = 1.35 μM against Trypanosoma brucei) .
- Heterocyclic hybrids : Coupling with thiazolidinones via Knoevenagel reactions yields antimicrobial agents (MIC = 2–8 μg/mL against S. aureus) .
Synthetic Workflow :
Troubleshooting & Optimization
Q. Why do oxidation reactions of 3-bromoimidazo[1,2-a]pyridine-2-methanol yield <60% aldehyde, and how can this be improved?
Methodological Answer:
- Cause : Over-oxidation to carboxylic acid or side reactions with the bromine substituent.
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
